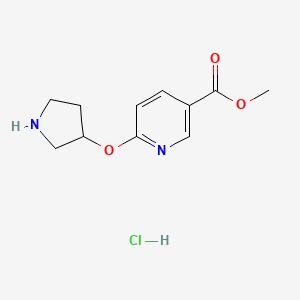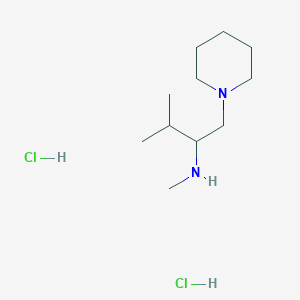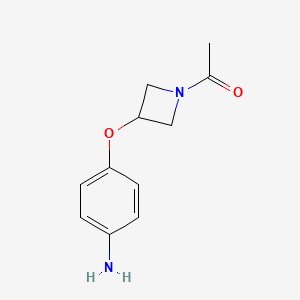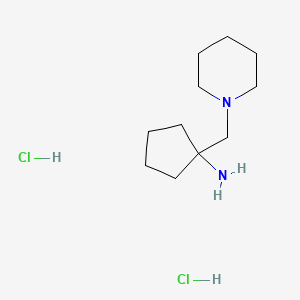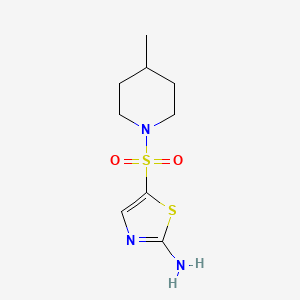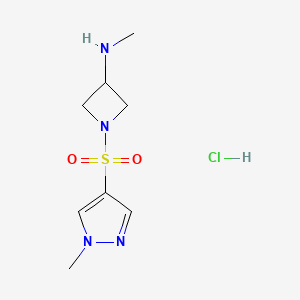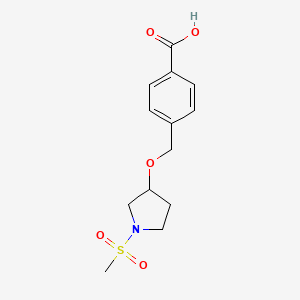![molecular formula C7H6ClN3OS B1473256 4-クロロ-5-(メチルスルフィニル)-7H-ピロロ[2,3-D]ピリミジン CAS No. 1389264-16-7](/img/structure/B1473256.png)
4-クロロ-5-(メチルスルフィニル)-7H-ピロロ[2,3-D]ピリミジン
説明
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H6ClN3OS and its molecular weight is 215.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
治療の可能性
ピリド[2,3-d]ピリミジンは、幅広い治療効果を示しています . 数多くの出版物、研究、臨床試験で示されるように、これらの化合物は新規治療薬の開発に使用されてきました .
抗癌剤
ピリド[2,3-d]ピリミジンは、潜在的な抗癌剤として研究されてきました . これらの化合物は、チロシンキナーゼ、細胞外シグナル制御キナーゼ - ABLキナーゼ、ホスファチジルイノシトール3キナーゼ、ラパマイシン標的タンパク質、p38マイトジェン活性化プロテインキナーゼ、BCR-ABL、ジヒドロ葉酸還元酵素、サイクリン依存性キナーゼ、ホスホジエステラーゼ、KRAS、線維芽細胞増殖因子受容体など、さまざまな癌関連タンパク質を標的にするために使用されてきました .
抗菌活性
抗癌作用に加えて、ピリド[2,3-d]ピリミジンは抗菌活性も示しています .
CNS抑制作用
ピリド[2,3-d]ピリミジンは、CNS抑制作用について研究されてきました .
抗てんかん作用
これらの化合物は、抗てんかん作用についても検討されています .
解熱作用
作用機序
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to apoptosis or programmed cell death .
生化学分析
Biochemical Properties
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine prevents the phosphorylation of key substrates, thereby halting cell cycle progression . Additionally, it interacts with other biomolecules such as DNA and RNA, affecting their synthesis and stability .
Cellular Effects
The effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and survival . By inhibiting this pathway, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine induces apoptosis in cancer cells and reduces their proliferation . Furthermore, it affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, as mentioned earlier . This compound binds to the ATP-binding site of CDKs, preventing the transfer of phosphate groups to target proteins . Additionally, it can inhibit other enzymes such as tyrosine kinases, further disrupting cell signaling pathways . The changes in gene expression induced by 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine are mediated through its interaction with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation or development of resistance in target cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing toxicity .
Metabolic Pathways
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, as certain metabolites may retain biological activity or contribute to toxicity .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it may also be actively transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. This compound has been found to localize predominantly in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular distribution of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
特性
IUPAC Name |
4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWLFQVXDPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


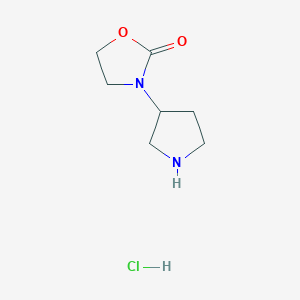
![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)

